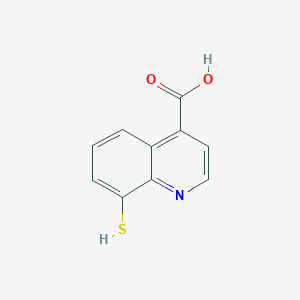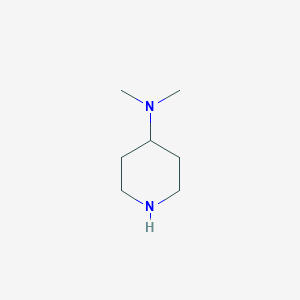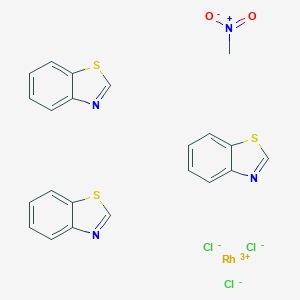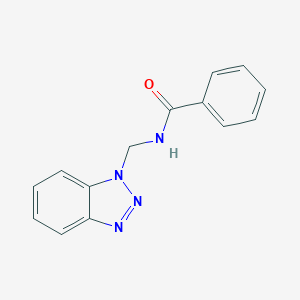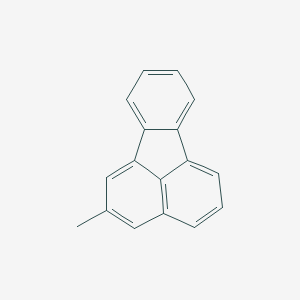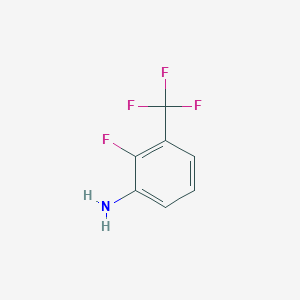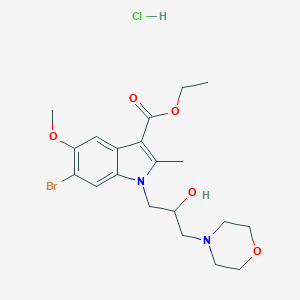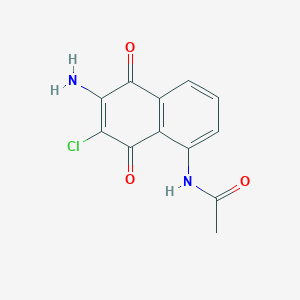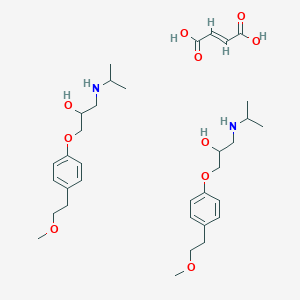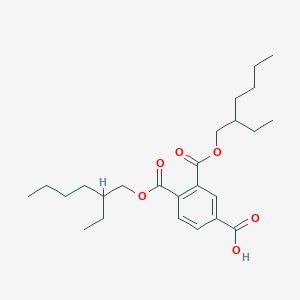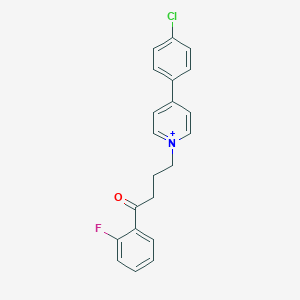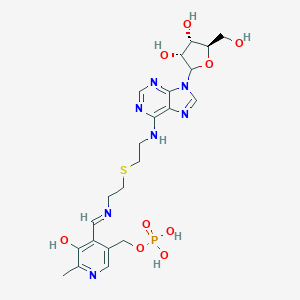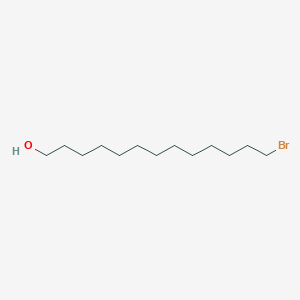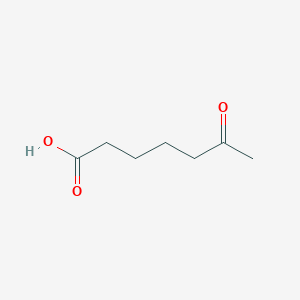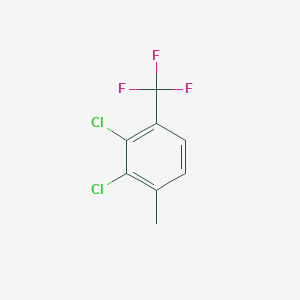
2,3-Dichloro-1-methyl-4-(trifluoromethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dichloro-1-methyl-4-(trifluoromethyl)benzene is an organic compound characterized by the presence of two chlorine atoms, one methyl group, and one trifluoromethyl group attached to a benzene ring. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties. It is used in various industrial applications, including the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,3-Dichloro-1-methyl-4-(trifluoromethyl)benzene can be synthesized through several methods:
Chlorination and Fluorination of Toluene Derivatives: One common method involves the chlorination of toluene derivatives followed by fluorination.
Catalytic Reactions: Another method involves the use of catalysts such as boron trifluoride to facilitate the reaction between 1,1,2-trichloro-3,3,3-trifluoropropane and chloromethylbenzene.
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale chlorination and fluorination processes. The use of continuous flow reactors and advanced catalytic systems ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dichloro-1-methyl-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can also undergo oxidation and reduction reactions, although these are less common due to the stability of the trifluoromethyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include hydroxide ions, alkoxides, and amines.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions can yield hydroxylated derivatives of the compound.
Aplicaciones Científicas De Investigación
2,3-Dichloro-1-methyl-4-(trifluoromethyl)benzene has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with anti-inflammatory and anticancer properties.
Agrochemicals: The compound is employed in the production of herbicides and pesticides due to its effectiveness in controlling a wide range of pests.
Material Science: It is also used in the development of specialty materials, including polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2,3-Dichloro-1-methyl-4-(trifluoromethyl)benzene involves its interaction with specific molecular targets. In pharmaceuticals, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichloro-1-(trifluoromethyl)benzene: Similar in structure but with different chlorine atom positions.
4-Chlorobenzotrifluoride: Contains a single chlorine atom and a trifluoromethyl group.
1,3-Dichloro-4-(trifluoromethyl)benzene: Another isomer with different chlorine atom positions.
Uniqueness
2,3-Dichloro-1-methyl-4-(trifluoromethyl)benzene is unique due to the specific arrangement of its substituents, which imparts distinct reactivity and physical properties. This makes it particularly valuable in applications requiring precise chemical behavior.
Propiedades
IUPAC Name |
2,3-dichloro-1-methyl-4-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2F3/c1-4-2-3-5(8(11,12)13)7(10)6(4)9/h2-3H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSMXZYCKOJMQON-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(F)(F)F)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2F3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80563567 |
Source


|
| Record name | 2,3-Dichloro-1-methyl-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80563567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115571-58-9 |
Source


|
| Record name | 2,3-Dichloro-1-methyl-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80563567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
